
2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H22N6OS2 and its molecular weight is 438.57. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Properties
This compound exhibits antifungal activity, making it a potential candidate for combating fungal infections. Researchers have investigated its efficacy against various fungal strains, including Candida species and dermatophytes. Further studies are needed to determine its mechanism of action and optimize its therapeutic potential .
Anticancer Potential
The compound’s triazole and thiazole moieties suggest possible anticancer properties. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Investigating its interactions with specific cellular targets (such as kinases or receptors) could provide valuable insights for cancer therapy .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Preliminary studies indicate that this compound may possess anti-inflammatory properties. Researchers have observed its impact on inflammatory markers and cytokines. Further investigations are necessary to elucidate its mechanism and potential clinical applications .
Antiviral Effects
Given the global impact of viral infections, compounds with antiviral activity are highly sought after. This compound has shown promising results against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Understanding its mode of action and safety profile is essential for future drug development .
Potential as Metal Chelator
The sulfur-containing group in the compound suggests metal-binding capabilities. Metal chelators are used in treating metal toxicity and certain diseases (e.g., Wilson’s disease). Investigating its affinity for specific metals and its stability under physiological conditions could reveal its chelation potential .
Biochemical Studies
Researchers have employed this compound as a biochemical tool to study specific cellular processes. Its unique structure allows for targeted investigations, such as probing enzyme activities, protein interactions, or metabolic pathways. These studies contribute to our understanding of cellular biology .
Other Applications
While the above areas represent the primary focus, this compound’s versatility may extend to other fields. Researchers continue to explore its potential in drug discovery, material science, and chemical biology. Collaborative efforts across disciplines will uncover novel applications .
Propiedades
IUPAC Name |
2-[[5-[(1-methylpyrrol-2-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS2/c1-26-11-5-8-17(26)14-18-24-25-21(27(18)12-9-16-6-3-2-4-7-16)30-15-19(28)23-20-22-10-13-29-20/h2-8,10-11,13H,9,12,14-15H2,1H3,(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPTZNITOHQWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

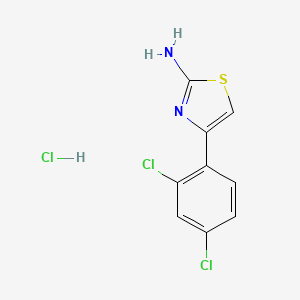
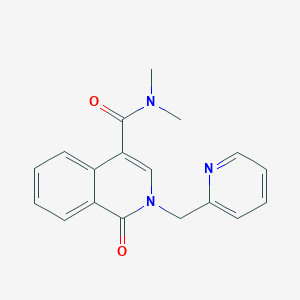
![2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2457925.png)
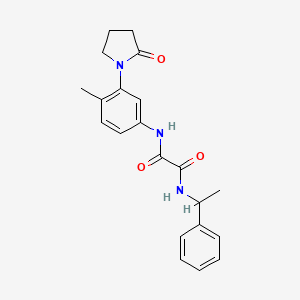
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2457930.png)
![N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2457931.png)
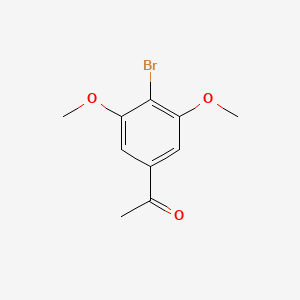
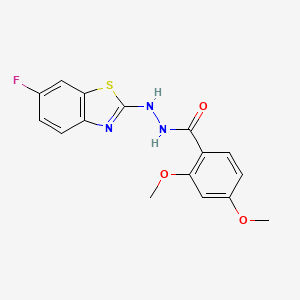

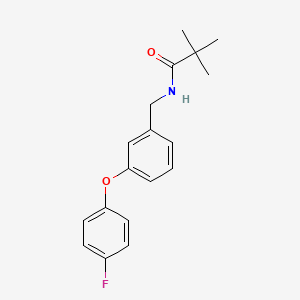
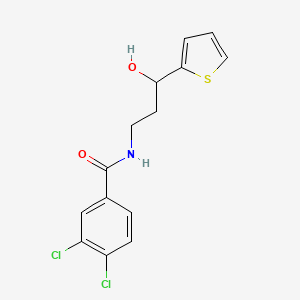
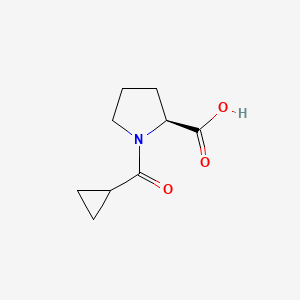
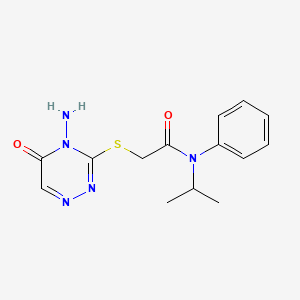
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2457943.png)